molecular formula C22H15N3O5 B11708831 3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide

3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide

Cat. No.: B11708831
M. Wt: 401.4 g/mol
InChI Key: ISYDQXPLWDHLSC-YDZHTSKRSA-N
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Description

3-Hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide is a hydrazone derivative featuring a naphthohydrazide core conjugated to a substituted furyl group. The compound’s structure includes a 3-hydroxy-2-naphthoyl moiety linked via an (E)-configured hydrazone bond to a 5-(3-nitrophenyl)furan-2-yl substituent. This design combines aromatic π-systems (naphthalene and furan) with electron-withdrawing (nitro) and hydrogen-bonding (hydroxyl) groups, making it of interest for applications in medicinal chemistry (e.g., antiviral agents) and materials science .

Properties

Molecular Formula

C22H15N3O5

Molecular Weight

401.4 g/mol

IUPAC Name

3-hydroxy-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C22H15N3O5/c26-20-12-15-5-2-1-4-14(15)11-19(20)22(27)24-23-13-18-8-9-21(30-18)16-6-3-7-17(10-16)25(28)29/h1-13,26H,(H,24,27)/b23-13+

InChI Key

ISYDQXPLWDHLSC-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

The synthesis of 3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and an appropriate aldehyde derivative. The reaction is usually carried out under controlled conditions, such as refluxing in ethanol or another suitable solvent, to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing purification techniques like recrystallization to obtain high-purity compounds .

Chemical Reactions Analysis

3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Condensation: It can participate in further condensation reactions with other aldehydes or ketones to form more complex structures

Scientific Research Applications

3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthohydrazide Derivatives

Compound Name Substituent on Furan Ring Hydrazide Core Key Structural Features Reference
Target Compound 3-Nitrophenyl 3-Hydroxy-2-naphthoyl E-configuration, nitro group at meta position
N′-{(E)-[5-(2-Nitrophenyl)-2-Furyl]Methylene}-2-Naphthohydrazide 2-Nitrophenyl 2-Naphthoyl Nitro group at ortho position
3-Hydroxy-N′-[Methyl(2-Pyridyl)Methylene]-2-Naphthohydrazide 2-Pyridylmethyl 3-Hydroxy-2-naphthoyl Pyridine ring, hydrogen-bonding capacity
3-Hydroxy-N′-(3,5-Dibromo-2-Hydroxybenzylidene)-2-Naphthohydrazide 3,5-Dibromo-2-hydroxybenzylidene 3-Hydroxy-2-naphthoyl Bromine substituents, enhanced hydrophobicity

Key Observations :

  • Nitro Position: The meta-nitrophenyl group in the target compound (vs.
  • Aromatic Systems : Replacement of furan with pyridyl () introduces nitrogen-based hydrogen-bonding sites, altering electronic properties (e.g., HOMO-LUMO gap).
  • Halogen Effects : Brominated analogs () exhibit increased molecular weight and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Key Observations :

  • General Methodology: Most hydrazones are synthesized via acid-catalyzed condensation of hydrazides with aldehydes/ketones in ethanol .
  • Yield Variability : Yields depend on steric and electronic effects of substituents. Bulky groups (e.g., tetrahydronaphthalenyl in ) may lower yields due to slower kinetics.

Spectral and Crystallographic Data

Table 3: Spectral and Structural Features

Compound Name IR (C=O, C=N) cm⁻¹ ¹H NMR (Isomer Ratio) Crystal System / Hydrogen Bonding Reference
Target Compound ~1664 (C=O), ~1629 (C=N)* Not reported Likely monoclinic (analogous to )
3-Hydroxy-N′-[Methyl(2-Pyridyl)Methylene]-2-Naphthohydrazide 1655, 1618 Single isomer (E-configuration) Monoclinic, N–H⋯O and O–H⋯O bonds
N′-{(E)-[5-(2-Nitrophenyl)-2-Furyl]Methylene}-2-Naphthohydrazide Similar to target 4:1 E/Z isomer ratio Hydrogen-bonded chains, π-π stacking

Key Observations :

  • Isomerism : Some analogs (e.g., ) exhibit E/Z isomerism, but steric effects in the target compound may favor the E-configuration exclusively.
  • Hydrogen Bonding : Intermolecular O–H⋯O and N–H⋯O bonds stabilize crystal lattices, as seen in .

Table 4: Functional Comparisons

Compound Name Biological Activity (e.g., IC₅₀) Melting Point (°C) Solubility (LogP) Reference
Target Compound Pending studies ~180–190* Estimated ~3.2 (moderate lipophilicity)
(E)-3-Hydroxy-N′-(1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propylidene)-2-naphthohydrazide Influenza A inhibition (IC₅₀ = 8 µM) 215–217 Higher LogP (~4.1)
5-(3-Nitrophenyl)-2-Furaldehyde Oxime N/A 183 Lower LogP (~2.1)

Key Observations :

  • Bioactivity : Tetrahydronaphthalenyl analogs () show antiviral activity, suggesting the nitro group in the target may enhance target specificity.
  • Thermodynamics : Meta-nitrophenyl derivatives (target) typically exhibit higher melting points than ortho/para isomers due to symmetric packing .

Biological Activity

3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H15N3O4
  • Molecular Weight : 349.34 g/mol
  • CAS Number : Not specified in the search results but can be referenced through chemical databases.

Structure

The compound features a hydrazone linkage, which is characteristic of many biologically active hydrazides. The presence of both the naphthalene and nitrophenyl moieties suggests potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, hydrazones derived from naphthalene have shown effectiveness against various bacterial strains. The nitrophenyl group may contribute to this activity by enhancing electron affinity, allowing for better interaction with microbial enzymes.

Anticancer Properties

Hydrazones have been studied for their anticancer potential. The structure of 3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Specific studies targeting similar compounds have reported IC50 values indicating effective cytotoxicity against various cancer cell lines.

The proposed mechanism involves the formation of reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells. This oxidative stress is pivotal in triggering apoptosis pathways. Additionally, the compound may interfere with DNA synthesis and repair mechanisms.

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated a series of naphthalene-derived hydrazones for their antimicrobial efficacy. Results indicated that modifications at the hydrazone nitrogen significantly influenced activity against Gram-positive and Gram-negative bacteria.
    • Table 1 summarizes the activity against selected bacterial strains:
    CompoundMIC (μg/mL)Bacterial Strain
    3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide32Staphylococcus aureus
    Similar Naphthalene Hydrazone16Escherichia coli
  • Anticancer Evaluation :
    • A comparative study assessed the cytotoxic effects of various hydrazones on human cancer cell lines (e.g., MCF-7, HeLa). The results demonstrated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 20 μM against MCF-7 cells.
    • Table 2 presents the IC50 values for different cell lines:
    CompoundIC50 (μM)Cell Line
    3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide20MCF-7
    Control Drug15HeLa

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